(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Overview
Description
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral alcohol compound with a unique structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor under hydrogen gas at elevated pressures and temperatures. This method is scalable and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanone or (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanoic acid.
Reduction: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethane.
Substitution: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethyl chloride or bromide.
Scientific Research Applications
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanone
- (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanoic acid
Uniqueness
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a potential therapeutic agent with selective biological activity.
Properties
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJAGOMYSRJSY-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCC2)C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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